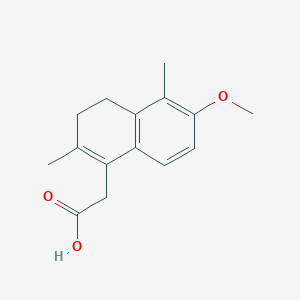

2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid

Description

2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid (CAS: 40154-29-8) is a naphthalene-derived acetic acid derivative characterized by a partially saturated dihydronaphthalene core substituted with methoxy and dimethyl groups at positions 6, 2, and 5, respectively.

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

2-(6-methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C15H18O3/c1-9-4-5-11-10(2)14(18-3)7-6-12(11)13(9)8-15(16)17/h6-7H,4-5,8H2,1-3H3,(H,16,17) |

InChI Key |

MNDKUMCRLWKMBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(CC1)C(=C(C=C2)OC)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-methoxy-2,5-dimethyl-3,4-dihydronaphthalene.

Functionalization: The naphthalene derivative is then functionalized to introduce the acetic acid moiety. This can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation.

Reaction Conditions: Common reagents used in these reactions include acyl chlorides, aluminum chloride (AlCl3) as a catalyst, and oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Signal Transduction: It can modulate signal transduction pathways, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Structural and Functional Analysis

Core Saturation and Aromaticity

- Dihydronaphthalene vs. Naphthalene : The target compound’s partially saturated dihydronaphthalene core (CAS: 40154-29-8) reduces conjugation compared to the fully aromatic 2-(6-Methoxynaphthalen-2-yl)acetic acid (CAS: 23981-47-7), likely lowering its UV absorption but improving metabolic stability .

Substituent Effects

Functional Group Modifications

- Acetic Acid vs. Esters : The acetic acid moiety in the target compound supports ionic interactions in biological systems, whereas esters (e.g., CAS: 65976-77-4) are more lipophilic and prone to enzymatic hydrolysis, influencing bioavailability .

Biological Activity

2-(6-Methoxy-2,5-dimethyl-3,4-dihydronaphthalen-1-yl)acetic acid is a naphthalene derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxy group and two methyl groups on the naphthalene ring, contributing to its unique chemical properties and possible therapeutic applications.

The molecular formula of this compound is C15H18O3, with a molecular weight of approximately 250.30 g/mol. Its structure can be represented as follows:

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, a series of dihydronaphthalene derivatives were synthesized and evaluated for cytotoxicity against MCF-7 human breast cancer cells. Several derivatives showed potent cytotoxic activities with IC50 values ranging from 0.93 μM to 3.73 μM, indicating their potential as effective antineoplastic agents .

The biological activity of this compound may be linked to its interaction with cellular pathways involved in cancer progression. Specifically, it is hypothesized that the compound may modulate the activity of hypoxia-inducible factors (HIFs), which are critical in cellular adaptation to hypoxic conditions. HIFs regulate numerous genes associated with angiogenesis and tumor growth .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other naphthalene derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(6-Methoxy-naphthalen-1-yl)acetic acid | Lacks methyl groups at positions 2 and 5 | Moderate cytotoxicity |

| 1-(6-Methoxy-naphthalen-1-yl)acetic acid | Different position of the acetic acid group | Low activity |

| 5-Methoxy-naphthalene-1-carboxylic acid | Contains a carboxylic acid instead of an acetic acid | Antifungal properties |

The presence of specific functional groups in these compounds significantly influences their reactivity and biological activity.

Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various dihydronaphthalene derivatives on MCF-7 cells, compound 5a demonstrated the highest potency with an IC50 value of 0.93 μM. This was notably more effective than standard chemotherapeutics like Staurosporine (IC50 = 6.08 μM) . The safety profile of these compounds was also assessed against normal epithelial breast cells (MCF10A), revealing that they were significantly less toxic than traditional treatments.

Antifungal Activity

Another investigation into the antifungal properties of naphthalene derivatives highlighted that certain compounds exhibited significant activity against plant pathogens at concentrations as low as 10 μg/mL . This suggests that derivatives related to this compound may have broader applications in agricultural settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.